molecular formula C4H8O B8064745 trans-2,3-Epoxybutane CAS No. 6189-41-9

trans-2,3-Epoxybutane

Cat. No.: B8064745
CAS No.: 6189-41-9
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-IMJSIDKUSA-N
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Description

trans-2,3-Epoxybutane: is an organic compound with the molecular formula C4H8O . It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is also known by other names such as trans-β-Butylene oxide , trans-2,3-Dimethyloxirane , and trans-2-Butene oxide . It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2,3-Epoxybutane is typically synthesized from 2-butene through a chlorohydrin intermediate. The process involves the addition of hypochlorous acid (HOCl) to 2-butene to form a chlorohydrin, which is then treated with a base to yield the epoxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The chlorohydrin method is commonly used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: trans-2,3-Epoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-2,3-Epoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2,3-Epoxybutane involves the opening of the epoxide ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the reagents and conditions used. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

  • cis-2,3-Epoxybutane
  • 1,2-Epoxybutane
  • 1,2-Epoxy-2-methylpropane
  • Cyclohexene oxide
  • Propylene oxide

Comparison: trans-2,3-Epoxybutane is unique due to its trans configuration, which affects its reactivity and the types of products formed in its reactions. Compared to its cis isomer, this compound has different stereochemical properties, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

(2S,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026528, DTXSID40920536
Record name rel-(2R,3R)-2,3-dimethyloxirane
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Record name 2,3-Dimethyloxiranato(2-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21490-63-1, 6189-41-9, 10203-50-6
Record name trans-2,3-Dimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21490-63-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, trans-
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Record name NSC24244
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Record name rel-(2R,3R)-2,3-dimethyloxirane
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Record name 2,3-Dimethyloxiranato(2-)
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Record name trans-2,3-dimethyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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